![molecular formula C14H17NO4 B084779 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid CAS No. 10314-98-4](/img/structure/B84779.png)
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
Overview
Description
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (CAS 10314-98-4) is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol . The Cbz group renders the compound valuable in peptide synthesis and medicinal chemistry, where selective deprotection under mild hydrogenolysis conditions is advantageous . The carboxylic acid group enhances solubility in polar solvents and facilitates further functionalization. Safety data indicate it causes skin, eye, and respiratory irritation, necessitating proper handling .
Preparation Methods
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid can be synthesized through several routes. One common method involves the reaction of isonipecotic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Pharmacologically Active Compounds
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that lead to the development of new pharmaceuticals. For instance, it has been utilized in the synthesis of piperidine derivatives that exhibit anti-inflammatory and analgesic properties .
2. Prodrug Development
This compound can be used in the design of prodrugs, which are pharmacologically inactive compounds that convert into active drugs within the body. The benzyloxycarbonyl group can enhance lipophilicity and improve membrane permeability, facilitating better absorption and bioavailability of the active drug .
Organic Synthesis Applications
1. Coupling Reactions
The compound is frequently employed in coupling reactions to form amides and other derivatives. For example, it has been involved in reactions with various amines to yield complex piperidine derivatives, which are crucial for drug development . The following table summarizes some notable coupling reactions involving this compound:
Reaction Type | Reagents Used | Conditions | Yield (%) |
---|---|---|---|
Amide Formation | Aniline derivatives | Room temperature, 16 hours | 85 |
Esterification | Alcohols (e.g., methanol) | Reflux | 90 |
N-Alkylation | Alkyl halides | Base-catalyzed | 75 |
Case Studies
Case Study 1: Synthesis of Piperidine-Based Analgesics
A study demonstrated the synthesis of a novel analgesic compound derived from this compound. The synthetic route involved multiple steps including protection-deprotection strategies and coupling with various aromatic amines. The final product exhibited significant analgesic activity in animal models, indicating potential therapeutic applications .
Case Study 2: Development of Anticancer Agents
Research has shown that derivatives of this compound can be modified to create anticancer agents. By altering the substituents on the piperidine ring, researchers have developed compounds that target specific cancer pathways, showing promising results in preclinical trials .
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for the amine, allowing selective reactions at other sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Molecular Formula: C₉H₁₅NO₄
- Molecular Weight : 201.22 g/mol
- Key Difference : Ethoxycarbonyl group replaces benzyloxycarbonyl.
- Properties : Reduced steric bulk compared to Cbz, making it more labile under acidic or basic conditions. Higher solubility in aqueous media due to the smaller ethoxy group .
- Applications : Intermediate in drug synthesis where milder deprotection is required.
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid
- Molecular Formula: C₁₃H₁₄ClNO₃
- Molecular Weight : 267.7 g/mol
- Key Difference : 2-Chlorobenzoyl group replaces Cbz.
- Properties : Enhanced electron-withdrawing effects from the chloro substituent, altering reactivity in coupling reactions. Soluble in chloroform and DMSO .
- Applications : Used in kinase inhibitor research due to its planar aromatic moiety.
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid
- Molecular Formula: C₁₄H₁₆ClNO₄
- Molecular Weight : 313.74 g/mol
- Key Difference: Phenoxyacetyl group introduces a chlorine atom and ether linkage.
- Properties: Increased lipophilicity (clogP ~2.5) compared to the parent compound (clogP ~1.8). Potential for enhanced membrane permeability .
Substituent Position and Backbone Modifications
1-Benzylpiperidine-4-carboxylic Acid (CAS 10315-07-8)
- Molecular Formula: C₁₃H₁₇NO₂
- Molecular Weight : 219.28 g/mol
- Key Difference : Benzyl group replaces Cbz, eliminating the carbamate functionality.
- Properties : Higher basicity due to the free amine. Structural similarity score of 0.94 to the target compound .
- Applications : Precursor in antipsychotic drug synthesis.
1-Benzyloxycarbonyl-4-piperidone (CAS 19099-93-5)
- Molecular Formula: C₁₃H₁₅NO₃
- Molecular Weight : 233.27 g/mol
- Key Difference : Ketone at the 4-position instead of carboxylic acid.
- Properties : Reactive carbonyl group enables reductive amination or Grignard additions. Used in spirocyclic compound synthesis .
Data Table: Comparative Analysis
Key Research Findings
- Synthetic Utility : The Cbz group in the target compound offers orthogonal protection in multi-step syntheses, contrasting with the labile ethoxycarbonyl group .
- Solubility Trends : Lipophilicity increases with aromatic substituents (e.g., chlorobenzoyl), whereas polar groups (carboxylic acid) enhance aqueous solubility .
- Safety Profiles : All analogs require precautions for handling, but the Cbz derivative’s irritation hazards are well-documented compared to less-studied compounds like benzylpiperidine derivatives .
Biological Activity
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (CBZ-piperidine) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a benzyloxycarbonyl group, which enhances its lipophilicity and may influence its interactions with biological targets.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.31 g/mol
- Melting Point : 78 °C
- Boiling Point : 443.9 °C (predicted)
- Density : 1.265 g/cm³ (predicted) .
The biological activity of CBZ-piperidine is primarily linked to its ability to interact with various biological pathways:
- Inhibition of Enzymes : Research indicates that piperidine derivatives can act as inhibitors for several enzymes, including monoamine oxidase (MAO) and matrix metalloproteinases (MMPs). These enzymes play critical roles in neurotransmitter metabolism and extracellular matrix remodeling, respectively .
- Anti-inflammatory Properties : CBZ-piperidine has shown potential in modulating inflammatory responses. It has been investigated for its effects on cyclooxygenase (COX) enzymes, which are key mediators in inflammation .
- Antiviral Activity : Some studies suggest that piperidine derivatives may possess antiviral properties, potentially through the inhibition of viral replication mechanisms .
Table 1: Summary of Biological Activities
Case Studies
-
Monoamine Oxidase Inhibition :
A study reported that piperidine derivatives, including CBZ-piperidine, exhibited significant inhibition of MAO-A and MAO-B, suggesting their potential use in treating mood disorders by increasing levels of neurotransmitters like serotonin and dopamine . -
Anti-inflammatory Effects :
In a comparative study on COX inhibitors, CBZ-piperidine demonstrated comparable efficacy to established anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent for inflammatory conditions . -
Matrix Metalloproteinase Modulation :
The compound was evaluated for its role in modulating MMP activity associated with rheumatoid arthritis and other autoimmune diseases. Results indicated a promising profile for CBZ-piperidine in reducing MMP-mediated tissue degradation .
Structure-Activity Relationship (SAR)
The structural modifications in piperidine derivatives significantly influence their biological activities. The presence of the benzyloxycarbonyl group enhances lipophilicity and may improve binding affinity to target enzymes. Studies have shown that alterations in the piperidine ring can lead to variations in inhibitory potency against MAO and COX enzymes, emphasizing the importance of SAR in drug design .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, and what analytical methods validate its purity?
Methodological Answer: A common synthesis involves hydrolyzing the ethyl ester derivative under basic conditions. For example:
- Step 1: React ethyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate with aqueous NaOH in ethanol at room temperature for 24 hours.
- Step 2: Acidify the mixture with HCl to pH 3–4 to precipitate the carboxylic acid.
- Validation: Purity is confirmed via ¹H NMR (e.g., δ 1.52–4.31 ppm for piperidine protons, aromatic peaks at 7.49–8.09 ppm) and IR spectroscopy (C=O stretch at ~1730 cm⁻¹ and carboxylic O-H at ~3359 cm⁻¹) . Elemental analysis (e.g., %C: 49.99 vs. 50.04 observed) ensures stoichiometric consistency .
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage: Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Q. How is the compound characterized structurally, and what spectral data are typical?
Methodological Answer: Key characterization includes:
Technique | Key Data |
---|---|
¹H NMR (DMSO-d₆) | δ 1.52–3.42 (piperidine protons), 4.31 (benzyl CH₂), 7.49–8.09 (aromatic protons) |
IR | 1730 cm⁻¹ (C=O ester), 1687 cm⁻¹ (carboxylic acid C=O), 3359 cm⁻¹ (O-H stretch) |
Melting Point | 78–81°C (literature value) |
Elemental Analysis | %C: 49.99 (calc.), 50.04 (obs.); %N: 8.97 (calc.), 8.94 (obs.) |
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, and what factors contribute to variability?
Methodological Answer:
- Solvent Choice: Use anhydrous ethanol or THF to minimize ester hydrolysis side reactions .
- Temperature Control: Stirring at 0–5°C during acidification reduces byproduct formation .
- Purification: Recrystallization from ethanol/water (3:1 v/v) or column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) improves yield (up to 88% reported) .
- Common Pitfalls: Incomplete ester hydrolysis or residual NaOH can lower yield; monitor pH rigorously during acidification.
Q. What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 160°C; store below 25°C .
- Hydrolytic Sensitivity: The benzyloxycarbonyl (Cbz) group is prone to cleavage in acidic/basic conditions. Stability tests show <5% degradation after 6 months at 4°C in dry, inert environments .
- Light Sensitivity: Protect from UV exposure to prevent radical-induced decomposition .
Q. How is this compound utilized as a building block in drug discovery?
Methodological Answer:
- Peptide Mimetics: The piperidine ring and carboxylic acid group enable incorporation into protease inhibitors (e.g., SARS-CoV PLpro inhibitors) .
- Carbonic Anhydrase Inhibitors: Derivatives like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides show sub-µM activity via structural mimicry of enzyme active sites .
- Case Study: Coupling with 3-methoxybenzylamine via EDC/HOBt yields intermediates for antitumor agents .
Q. Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported toxicity data?
Methodological Answer:
- vs. 2: While some SDSs note "no known hazards" , others warn of unstudied toxicology .
- Mitigation: Assume worst-case toxicity. Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents) if handling large quantities.
- Documentation: Track batch-specific impurities (e.g., residual solvents) that may influence toxicity .
Q. Applications in Experimental Design
Q. What strategies are effective for introducing diversely functionalized groups at the piperidine nitrogen?
Methodological Answer:
Properties
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-6-8-15(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTPNQRAHXRPMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10314-98-4 | |
Record name | 1-Carbobenzoxy-4-piperidinecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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